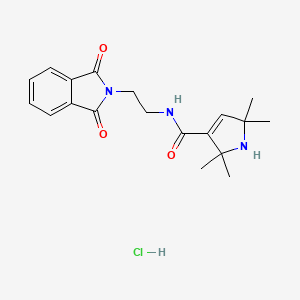
N-(2-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminoethyl)phthalimide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminoethyl)phthalimide hydrochloride is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tetramethylpyrroline ring, a phthalimide moiety, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminoethyl)phthalimide hydrochloride typically involves multiple steps:
Formation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: This intermediate is synthesized through the reaction of 2,2,5,5-tetramethyl-3-pyrroline with a suitable carboxylating agent under controlled conditions.
Coupling with Aminoethylphthalimide: The carboxamide intermediate is then reacted with aminoethylphthalimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminoethyl)phthalimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The tetramethylpyrroline ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phthalimide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminoethyl)phthalimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiarrhythmic activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminoethyl)phthalimide hydrochloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Shares the tetramethylpyrroline ring but lacks the phthalimide moiety.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Similar structure but with an oxyl group instead of the phthalimide moiety.
Eigenschaften
CAS-Nummer |
93799-03-2 |
|---|---|
Molekularformel |
C19H24ClN3O3 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-18(2)11-14(19(3,4)21-18)15(23)20-9-10-22-16(24)12-7-5-6-8-13(12)17(22)25;/h5-8,11,21H,9-10H2,1-4H3,(H,20,23);1H |
InChI-Schlüssel |
ZGPGJXGSEHXUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCN2C(=O)C3=CC=CC=C3C2=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


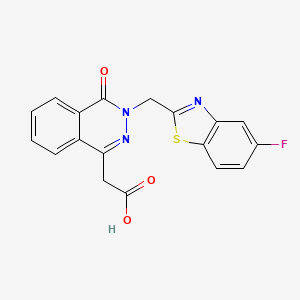
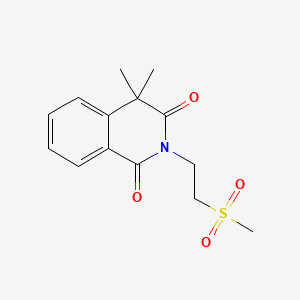

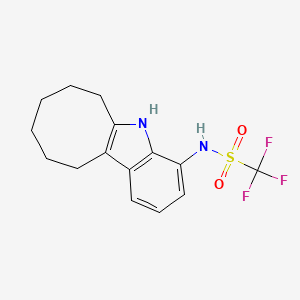
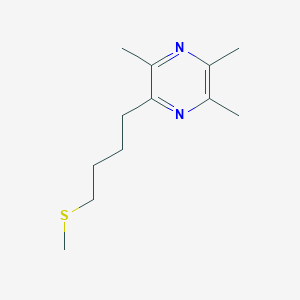

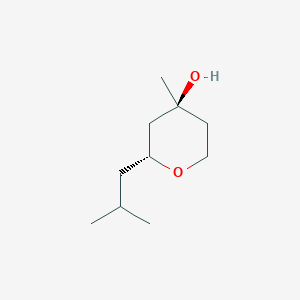


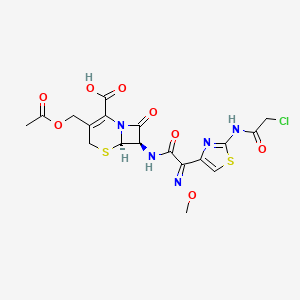
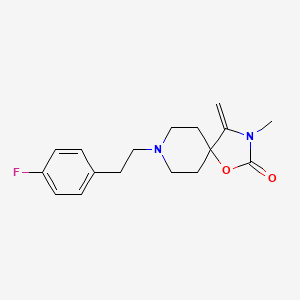
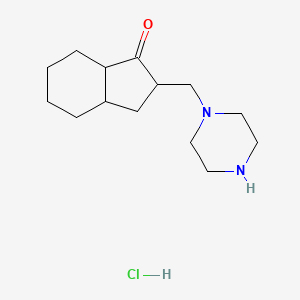
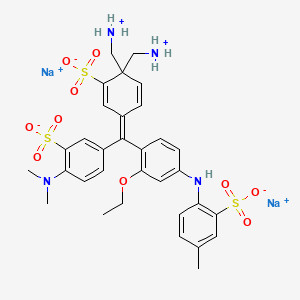
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)
